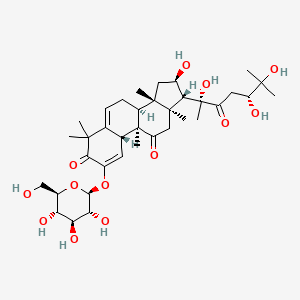

cucurbitacin J 2-O-beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

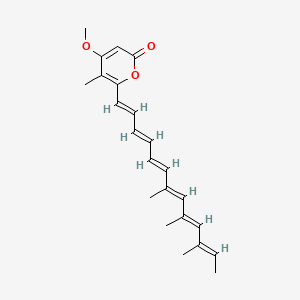

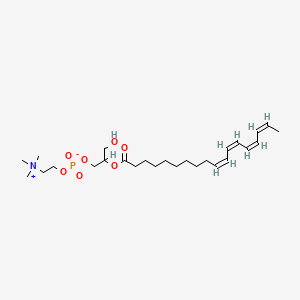

Cucurbitacin J 2-O-beta-D-glucopyranoside is a triterpenoid saponin that is the beta-D-glucopyranosyl derivative of cucurbitacin J. It has been isolated from Machilus yaoshansis. It has a role as a plant metabolite. It is a beta-D-glucoside, a cucurbitacin, a monosaccharide derivative, a triterpenoid saponin and a tertiary alpha-hydroxy ketone. It derives from a cucurbitacin J.

Wissenschaftliche Forschungsanwendungen

Phytochemical Investigations

Cucurbitacin J 2-O-beta-D-glucopyranoside has been identified in various phytochemical investigations. For instance, Kanchanapoom et al. (2002) discovered this compound in the fruits of Trichosanthes tricuspidata, highlighting its presence in different plant species (Kanchanapoom, Kasai, & Yamasaki, 2002). Similarly, Gan et al. (2011) isolated this compound along with other cucurbitane glucosides from the root of Machilus yaoshansis, expanding our understanding of its distribution across different plant species (Gan et al., 2011).

Structural and Spectroscopic Analysis

Extensive spectroscopic methods are employed for the structural elucidation of cucurbitacin derivatives, including this compound. Seger et al. (2005) conducted a study focusing on the 1H and 13C NMR signal assignment of various cucurbitacin derivatives, which assists in understanding the structural aspects of these compounds (Seger et al., 2005).

Potential Biological Activities

Studies have also focused on the biological activities of cucurbitacin derivatives. Cai et al. (2015) provide a comprehensive review of cucurbitacins, including this compound, indicating their potential anticancer activities and mechanisms of action against various cancer cell lines (Cai et al., 2015).

Antiallergic Properties

Yoshikawa et al. (2007) researched the antiallergic properties of cucurbitane-type triterpene glycosides, which include cucurbitacin derivatives, demonstrating their inhibitory effects on allergic reactions in animal models (Yoshikawa et al., 2007).

Eigenschaften

Molekularformel |

C36H54O13 |

|---|---|

Molekulargewicht |

694.8 g/mol |

IUPAC-Name |

(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(2R,5R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C36H54O13/c1-31(2)16-9-10-21-33(5)13-18(38)28(36(8,47)23(40)12-22(39)32(3,4)46)34(33,6)14-24(41)35(21,7)17(16)11-19(29(31)45)48-30-27(44)26(43)25(42)20(15-37)49-30/h9,11,17-18,20-22,25-28,30,37-39,42-44,46-47H,10,12-15H2,1-8H3/t17-,18-,20-,21+,22-,25-,26+,27-,28+,30-,33+,34-,35+,36+/m1/s1 |

InChI-Schlüssel |

XPEAYHKXEWXAKV-WOVCZDRSSA-N |

Isomerische SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C(=O)C[C@H](C(C)(C)O)O)O)O |

SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C |

Kanonische SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-methoxyphenoxy)phosphoryl]amino]propanoate](/img/structure/B1235526.png)

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1235527.png)

![1-(3-fluorophenyl)-N-[(Z)-(3-fluorophenyl)methylideneamino]methanimine](/img/structure/B1235530.png)

![ethyl 2-{[(1E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1235534.png)

![1-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3-propan-2-ylthiourea](/img/structure/B1235536.png)

![[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl] 2-bromoacetate](/img/structure/B1235548.png)